molecular formula C10H11ClN2 B6277743 rac-4-[(1R,2S)-2-aminocyclopropyl]benzonitrile hydrochloride, trans CAS No. 2757691-29-3

rac-4-[(1R,2S)-2-aminocyclopropyl]benzonitrile hydrochloride, trans

Cat. No.: B6277743
CAS No.: 2757691-29-3
M. Wt: 194.7
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Description

rac-4-[(1R,2S)-2-aminocyclopropyl]benzonitrile hydrochloride, trans: is a chemical compound with a unique structure that has garnered interest in various scientific fields. This compound is characterized by the presence of a cyclopropyl group attached to an aminobenzonitrile moiety, making it a valuable subject for research in organic synthesis, drug discovery, and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-4-[(1R,2S)-2-aminocyclopropyl]benzonitrile hydrochloride, trans typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.

    Benzonitrile Formation: The benzonitrile moiety can be synthesized through a nucleophilic aromatic substitution reaction, where a halogenated benzene derivative reacts with a cyanide source.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

rac-4-[(1R,2S)-2-aminocyclopropyl]benzonitrile hydrochloride, trans undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

    Oxidation: Formation of nitrobenzonitrile or nitrosobenzonitrile derivatives.

    Reduction: Formation of aminocyclopropylbenzonitrile derivatives.

    Substitution: Formation of substituted benzonitrile derivatives with various functional groups.

Scientific Research Applications

rac-4-[(1R,2S)-2-aminocyclopropyl]benzonitrile hydrochloride, trans has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-4-[(1R,2S)-2-aminocyclopropyl]benzonitrile hydrochloride, trans involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-aminobenzonitrile: Lacks the cyclopropyl group, making it less sterically hindered.

    Cyclopropylamine: Lacks the benzonitrile moiety, making it less versatile in organic synthesis.

    Benzonitrile: Lacks both the amino and cyclopropyl groups, making it a simpler molecule.

Uniqueness

rac-4-[(1R,2S)-2-aminocyclopropyl]benzonitrile hydrochloride, trans is unique due to the combination of the cyclopropyl group and the aminobenzonitrile moiety. This structure provides a balance of reactivity and stability, making it a valuable compound for various research applications.

Properties

CAS No.

2757691-29-3

Molecular Formula

C10H11ClN2

Molecular Weight

194.7

Purity

95

Origin of Product

United States

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